molecular formula C8H11BrN2OS B2805677 2-Bromo-N-(4,5-dimethyl-thiazol-2-yl)-propionamide CAS No. 878416-76-3

2-Bromo-N-(4,5-dimethyl-thiazol-2-yl)-propionamide

Cat. No. B2805677
M. Wt: 263.15
InChI Key: KIFXPURZIDSQOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Bromo-N-(4,5-dimethyl-thiazol-2-yl)-propionamide” is a chemical compound with the formula C9H13BrN2OS and a molecular weight of 277.18 . It contains a thiazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Molecular Structure Analysis

The molecular structure of “2-Bromo-N-(4,5-dimethyl-thiazol-2-yl)-propionamide” includes a thiazole ring, which is a five-membered heterocyclic moiety . It also contains a bromine atom and an amide group .

Scientific Research Applications

Biological Effects of Acetamide Derivatives

Acetamide and its derivatives, including N,N-dimethylacetamide (DMAC) and N-methylacetamide (MMAC), have been studied extensively for their biological effects. Kennedy (2001) reviewed the toxicology of these chemicals, noting their commercial importance and the biological consequences of exposure. This review might suggest similar acetamide derivatives, like "2-Bromo-N-(4,5-dimethyl-thiazol-2-yl)-propionamide", could be of interest for studying toxicological impacts or other biological effects in scientific research (Kennedy, 2001).

Antithyroid Medication and Hepatotoxicity

The hepatotoxicity associated with antithyroid drugs, such as propylthiouracil (PTU), methimazole (MMI), and carbimazole, has been reviewed by Akmal and Kung (2014). While not directly related to "2-Bromo-N-(4,5-dimethyl-thiazol-2-yl)-propionamide", this research emphasizes the importance of understanding the toxicological profiles and safety of thiazole-containing compounds in medical applications. Such studies underscore the relevance of thorough toxicological evaluations for compounds with similar functional groups in scientific research (Akmal & Kung, 2014).

Pyrazole Heterocycles Synthesis

Research on the synthesis of pyrazole heterocycles, as reviewed by Dar and Shamsuzzaman (2015), presents another perspective on the utility of heterocyclic compounds in medicinal chemistry. These derivatives exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects. The methodologies for synthesizing such heterocycles could provide insights into the synthesis and potential applications of "2-Bromo-N-(4,5-dimethyl-thiazol-2-yl)-propionamide" in scientific research (Dar & Shamsuzzaman, 2015).

properties

IUPAC Name

2-bromo-N-(4,5-dimethyl-1,3-thiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2OS/c1-4(9)7(12)11-8-10-5(2)6(3)13-8/h4H,1-3H3,(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFXPURZIDSQOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C(C)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-(4,5-dimethyl-thiazol-2-yl)-propionamide

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